molecular formula C19H16ClF3O5 B12087164 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate CAS No. 88185-22-2

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B12087164
CAS No.: 88185-22-2
M. Wt: 416.8 g/mol
InChI Key: DOLMSCQDFJTGQH-LLVKDONJSA-N
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Description

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its complex structure, which includes ethoxy, oxopropan, chloro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of ethyl lactate with 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

CAS No.

88185-22-2

Molecular Formula

C19H16ClF3O5

Molecular Weight

416.8 g/mol

IUPAC Name

[(2R)-1-ethoxy-1-oxopropan-2-yl] 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)12-5-4-6-14(9-12)28-16-8-7-13(10-15(16)20)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1

InChI Key

DOLMSCQDFJTGQH-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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